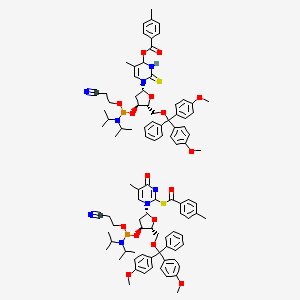

2'-Deoxy-5'-O-DMT-2-thio-N4-toluoylthymidine 3'-CE phosphoramidite

Beschreibung

2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite is a specialized nucleoside analog used in the synthesis of modified oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in the creation of synthetic DNA sequences.

Eigenschaften

Molekularformel |

C96H112N8O16P2S2 |

|---|---|

Molekulargewicht |

1760.0 g/mol |

IUPAC-Name |

S-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl] 4-methylbenzenecarbothioate;[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidene-1,6-dihydropyrimidin-6-yl] 4-methylbenzoate |

InChI |

InChI=1S/C48H57N4O8PS.C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39;1-32(2)52(33(3)4)61(58-28-12-27-49)60-42-29-44(51-30-35(6)45(53)50-47(51)62-46(54)36-17-15-34(5)16-18-36)59-43(42)31-57-48(37-13-10-9-11-14-37,38-19-23-40(55-7)24-20-38)39-21-25-41(56-8)26-22-39/h9-11,13-26,30,32-33,42-45H,12,28-29,31H2,1-8H3,(H,50,62);9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42-,43+,44+,45?,61?;42-,43+,44+,61?/m00/s1 |

InChI-Schlüssel |

ABLJETZNCLSHNR-YEUYAKCMSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(=CN(C(=S)N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C.CC1=CC=C(C=C1)C(=O)SC2=NC(=O)C(=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(=CN(C(=S)N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C.CC1=CC=C(C=C1)C(=O)SC2=NC(=O)C(=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite involves multiple steps, starting from the basic nucleoside thymidine. The process typically includes:

Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl (DMT) chloride in the presence of a base such as pyridine.

Thio modification: The 2-thio modification is introduced using a sulfurizing agent.

N4-toluoylation: The N4 position is protected with a toluoyl group using toluoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite undergoes several types of chemical reactions:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thio modification.

Substitution: The DMT group can be removed under acidic conditions, and the phosphoramidite group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Acidic conditions using trichloroacetic acid (TCA) in dichloromethane (DCM) are typical for DMT removal.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-thiolated nucleosides.

Substitution: Deprotected nucleosides ready for further modification.

Wissenschaftliche Forschungsanwendungen

2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite is widely used in:

Chemistry: Synthesis of modified oligonucleotides for research and therapeutic purposes.

Biology: Creation of synthetic DNA sequences for gene editing and molecular cloning.

Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene therapy.

Industry: Production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques.

Wirkmechanismus

The compound exerts its effects by incorporating into synthetic DNA sequences during oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. The thio modification enhances the stability and binding affinity of the oligonucleotide, while the N4-toluoyl group provides additional protection and specificity. The phosphoramidite group facilitates the coupling of nucleotides, allowing for the efficient assembly of long DNA sequences.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’-Deoxy-5’-O-DMT-2’-fluoro-N2-isobutyrylguanosine 3’-CE phosphoramidite

- 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite

- N-苯甲酰基-2-脱氧-5-O-DMT-2’,2’-二氟胞苷3-CE亚磷酰胺

Uniqueness

2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite is unique due to its combination of modifications, which provide enhanced stability, specificity, and efficiency in oligonucleotide synthesis. The thio modification, in particular, distinguishes it from other nucleoside analogs by offering improved binding affinity and resistance to nucleases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.